Cas no 1388077-55-1 (5-Bromo-2-iodophenylhydrazine)

5-Bromo-2-iodophenylhydrazine 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-iodophenylhydrazine
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- インチ: 1S/C6H6BrIN2/c7-4-1-2-5(8)6(3-4)10-9/h1-3,10H,9H2
- InChIKey: ILOIBRSAMFHIMN-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC(=CC=1NN)Br
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 112
- トポロジー分子極性表面積: 38
- 疎水性パラメータ計算基準値(XlogP): 2.5
5-Bromo-2-iodophenylhydrazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A250001202-500mg |
5-Bromo-2-iodophenylhydrazine |
1388077-55-1 | 98% | 500mg |
999.60 USD | 2021-06-15 | |
Alichem | A250001202-250mg |
5-Bromo-2-iodophenylhydrazine |
1388077-55-1 | 98% | 250mg |
734.40 USD | 2021-06-15 | |
Alichem | A250001202-1g |
5-Bromo-2-iodophenylhydrazine |
1388077-55-1 | 98% | 1g |
1,718.70 USD | 2021-06-15 |
5-Bromo-2-iodophenylhydrazine 関連文献
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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6. Book reviews
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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8. Book reviews
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
5-Bromo-2-iodophenylhydrazineに関する追加情報
Comprehensive Analysis of 5-Bromo-2-iodophenylhydrazine (CAS No. 1388077-55-1): Properties, Applications, and Research Insights
5-Bromo-2-iodophenylhydrazine (CAS No. 1388077-55-1) is a specialized arylhydrazine derivative that has garnered significant attention in pharmaceutical and organic synthesis research. This halogen-substituted compound features a unique molecular structure combining bromine and iodine atoms, which contribute to its distinct reactivity profile. Researchers particularly value its role as a versatile building block in heterocyclic chemistry, where it serves as a precursor for various nitrogen-containing scaffolds.
The growing interest in halogenated phenylhydrazines aligns with current trends in drug discovery, where researchers seek structure-activity relationship (SAR) optimization. As evidenced by recent publications, compounds like 5-Bromo-2-iodophenylhydrazine enable precise modifications of lead compounds, addressing common challenges in bioavailability improvement and target selectivity. Its dual halogen configuration offers unique opportunities for cross-coupling reactions, particularly in palladium-catalyzed transformations that are fundamental to modern medicinal chemistry.
From a synthetic chemistry perspective, the CAS 1388077-55-1 compound demonstrates remarkable utility in multicomponent reactions. Recent studies highlight its application in constructing indole derivatives and pyrazole scaffolds, which are privileged structures in numerous FDA-approved drugs. The iodo substituent at the 2-position provides an excellent handle for further functionalization through Sonogashira coupling or Buchwald-Hartwig amination, while the bromo group at the 5-position allows sequential modifications.
Analytical characterization of 5-Bromo-2-iodophenylhydrazine typically involves advanced techniques such as HPLC purity analysis, mass spectrometry, and multinuclear NMR spectroscopy. The compound's stability profile has been extensively studied, with particular attention to storage conditions that prevent oxidative degradation – a common concern with hydrazine derivatives. Proper handling under inert atmosphere and protection from light are recommended to maintain optimal stability.
In material science applications, researchers have explored CAS 1388077-55-1 as a precursor for organic electronic materials. The electron-withdrawing nature of its halogen substituents makes it potentially valuable for developing charge-transport materials in organic light-emitting diodes (OLEDs). This aligns with the growing demand for sustainable electronic materials, a hot topic in green chemistry research.
The safety profile of 5-Bromo-2-iodophenylhydrazine has been documented in several research papers, with emphasis on standard laboratory precautions for handling arylhydrazine compounds. While not classified as hazardous under normal research conditions, proper personal protective equipment (PPE) including gloves and eye protection is recommended during manipulation. These safety considerations reflect the broader scientific community's focus on responsible research practices.
Recent patent literature reveals innovative applications of 5-Bromo-2-iodophenylhydrazine in developing kinase inhibitors and antimicrobial agents. Its structural features appear particularly valuable in addressing drug resistance mechanisms, a critical challenge in modern therapeutics. The compound's ability to serve as a conformational constraint element in drug design has been highlighted in several medicinal chemistry campaigns.
From a commercial availability standpoint, CAS 1388077-55-1 is supplied by specialized chemical manufacturers with typical purity grades ranging from 95% to 99%. The compound's pricing reflects its status as a research-grade specialty chemical, with costs varying based on quantity and purity specifications. Current market trends show increasing demand for such halogenated building blocks, driven by expansion in contract research organizations and academic drug discovery programs.
Environmental considerations regarding 5-Bromo-2-iodophenylhydrazine have been addressed through studies of its biodegradation pathways. While not classified as persistent, proper waste disposal methods are recommended in accordance with green chemistry principles. This aspect resonates with the pharmaceutical industry's growing commitment to sustainable synthesis practices.
Future research directions for CAS 1388077-55-1 may explore its potential in click chemistry applications or as a template for metal-organic frameworks (MOFs). The compound's structural features suggest possible utility in developing chemical sensors or catalysts, areas that are currently receiving substantial research funding. These potential applications position 5-Bromo-2-iodophenylhydrazine as a compound of continuing interest in multidisciplinary research.
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